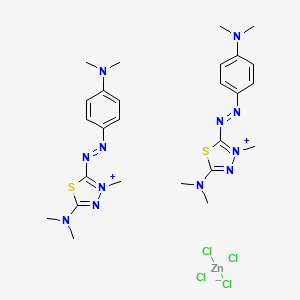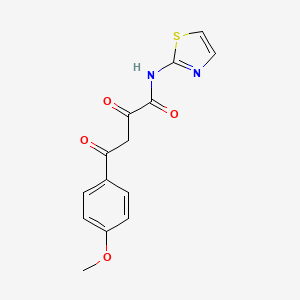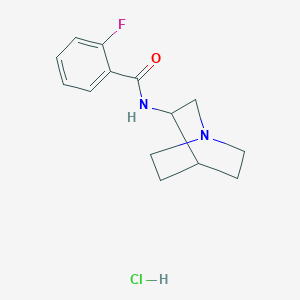
Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester is a complex organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester typically involves the reaction of diethyl phosphorochloridothioate with a suitable phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of pesticides and herbicides due to its ability to inhibit specific biological pathways in pests.
Mecanismo De Acción
The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester involves the inhibition of specific enzymes, such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
- Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester is unique due to its specific structural features, such as the presence of the propenylamino group and the phenyl ester moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
22941-97-5 |
|---|---|
Fórmula molecular |
C15H21N2O5PS |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
[(E)-(4-diethoxyphosphinothioyloxyphenyl)methylideneamino] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C15H21N2O5PS/c1-4-11-16-15(18)21-17-12-13-7-9-14(10-8-13)22-23(24,19-5-2)20-6-3/h4,7-10,12H,1,5-6,11H2,2-3H3,(H,16,18)/b17-12+ |
Clave InChI |
ZEBFVSGPOKNQKZ-SFQUDFHCSA-N |
SMILES isomérico |
CCOP(=S)(OCC)OC1=CC=C(C=C1)/C=N/OC(=O)NCC=C |
SMILES canónico |
CCOP(=S)(OCC)OC1=CC=C(C=C1)C=NOC(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B12728742.png)



